6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one
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Overview
Description
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridinone core substituted with a tetrahydrofuran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one typically involves the reaction of 6-hydroxy-2-pyridone with tetrahydrofuran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinone ring can be reduced to a piperidone ring using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Oxo-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Reduction: 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)piperidin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-pyridone: Lacks the tetrahydrofuran-2-yloxy group, making it less versatile in certain chemical reactions.
4-Hydroxy-2-pyridone: Similar core structure but different substitution pattern, leading to different chemical and biological properties.
Tetrahydrofuran-2-yl chloride: Used as a reagent in the synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a tetrahydrofuran-2-yloxy group on the pyridinone core
Biological Activity
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridinone core substituted with a tetrahydrofuran moiety. This unique configuration may contribute to its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains.
- Antitumor Properties : Preliminary studies suggest potential in cancer treatment through apoptosis induction.
- Neuroprotective Effects : Its ability to modulate neurochemical pathways indicates promise in neurodegenerative disease management.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.156 mg/mL |
Escherichia coli | 0.312 mg/mL |
Candida albicans | 0.125 mg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting its potential as a lead compound in antibiotic development .
Antitumor Activity
The antitumor activity of the compound was evaluated in various cancer cell lines.
Case Study: Cancer Cell Line Testing
In vitro assays were conducted using human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The following results were obtained:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
HCT116 | 12.5 | Inhibition of cell proliferation through cell cycle arrest |
The compound induced apoptosis in these cell lines, primarily through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties.
The compound appears to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells. In a study involving neuroblastoma cells treated with hydrogen peroxide, the compound significantly reduced cell death compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 30 |
Compound | 75 |
These findings suggest that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-hydroxy-4-(oxolan-2-yloxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO4/c11-7-4-6(5-8(12)10-7)14-9-2-1-3-13-9/h4-5,9H,1-3H2,(H2,10,11,12) |
InChI Key |
HAMDZOSEANAWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC2=CC(=O)NC(=C2)O |
Origin of Product |
United States |
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